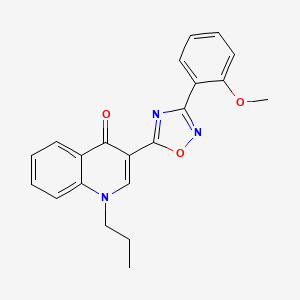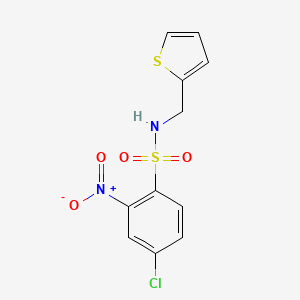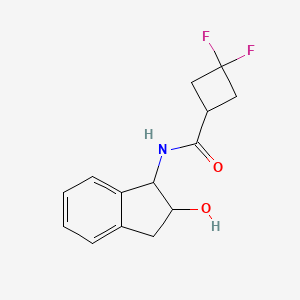
3-(3-(2-甲氧基苯基)-1,2,4-恶二唑-5-基)-1-丙基喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, and a quinolinone moiety . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its functional groups. The methoxyphenyl and oxadiazole groups are likely to contribute to the compound’s aromaticity, while the quinolinone moiety could potentially form hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It is likely to be a solid at room temperature . Its solubility would depend on the solvent used, but it is likely to be soluble in organic solvents .科学研究应用
热物理性质
关于相关恶二唑衍生物的研究主要集中于它们的热物理性质。例如,Godhani 等人(2013 年)的一项研究调查了 1,3,4-恶二唑衍生物的密度、粘度和超声波声速,深入了解了它们的热物理行为 (Godhani 等人,2013 年)。
合成和生物学评估
另一个研究领域涉及恶二唑衍生物的合成和生物学评估。例如,Sirgamalla 和 Boda(2019 年)的一项研究合成了各种恶二唑衍生物并评估了它们的抗菌和抗真菌活性,展示了它们在抗菌应用中的潜力 (Sirgamalla 和 Boda,2019 年)。
新型合成方法
Yadav 等人(2020 年)开发了一种合成喹啉-2(1H)-酮衍生物的环保方案,展示了对可持续和高效合成方法的关注 (Yadav 等人,2020 年)。
抗菌活性
三唑衍生物(包括与恶二唑相关的衍生物)的抗菌特性已得到研究人员(如 Bektaş 等人,2007 年)的探索,他们合成了各种衍生物并筛选了它们的抗菌活性 (Bektaş 等人,2007 年)。
绿色化学方法
研究还包括绿色化学方法,例如 Rana 等人(2008 年)使用微波方法合成噻唑烷酮衍生物的工作,突出了对环保化学工艺的推动 (Rana 等人,2008 年)。
未来方向
The future research directions for this compound could include studying its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. It could also be interesting to study its potential biological activities, such as antioxidant, anticancer, or antimicrobial activities .
属性
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-3-12-24-13-16(19(25)14-8-4-6-10-17(14)24)21-22-20(23-27-21)15-9-5-7-11-18(15)26-2/h4-11,13H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVRAERHTHJLGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2402421.png)


![tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate](/img/structure/B2402432.png)

![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2402435.png)
![4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2402436.png)

![N-[4-(methylsulfamoyl)phenyl]-2-phenoxyacetamide](/img/structure/B2402439.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide](/img/structure/B2402441.png)
![2-(3-Methoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2402442.png)
![methyl 4-(((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate](/img/structure/B2402443.png)
![5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2402444.png)